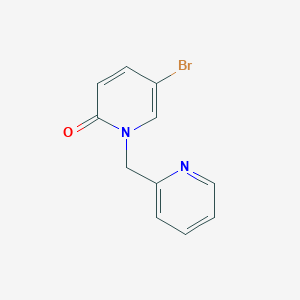

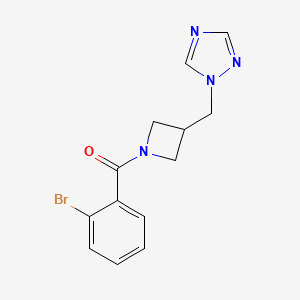

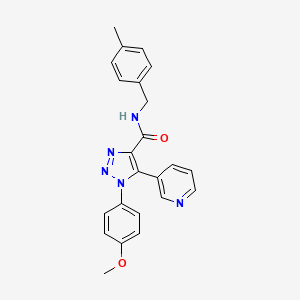

5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, also known as 5-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one, is an organic compound belonging to the class of heterocycles. It is a colorless solid that is soluble in polar solvents such as ethanol and acetone. The compound has been used in various research applications and has been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Photoreactions and Proton Transfer

5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one derivatives demonstrate unique photoreactive properties. Studies on similar compounds, like 2-(1H-pyrazol-5-yl)pyridines, have uncovered three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes manifest as dual luminescence and are influenced by factors like solvent polarity and hydrogen-bond donor or acceptor abilities (Vetokhina et al., 2012).

Complexation and Coordination Chemistry

The compound forms complexes with metals, offering insights into coordination chemistry. For instance, dihalodimethyltin(IV) complexes with related ligands have been synthesized and characterized, revealing unique bonding and structural features (Álvarez-Boo et al., 2003).

Spectroscopic and Optical Studies

Spectroscopic characterization, including Fourier Transform-Infrared and Nuclear Magnetic Resonance spectroscopies, of similar bromopyridines has been performed. These studies have been complemented by density functional theory computations to understand their structural and electronic properties (Vural & Kara, 2017).

Catalysis

The compound and its derivatives have shown potential in catalyzing chemical reactions. For instance, certain substituted pyridines have been used to promote CuI-catalyzed hydroxylation of aryl bromides, demonstrating their role as effective catalytic systems (Jia et al., 2011).

Synthesis of Novel Compounds

It serves as a precursor or intermediate in the synthesis of novel compounds. Research has detailed the synthesis pathways involving bromopyridines to yield new compounds with potential applications in various fields, including organic chemistry and materials science (Filace et al., 2013).

Propriétés

IUPAC Name |

5-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-9-4-5-11(15)14(7-9)8-10-3-1-2-6-13-10/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTODYDASFYZSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=C(C=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2465700.png)

![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid](/img/structure/B2465705.png)

![2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465707.png)

![2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2465711.png)

![5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2465722.png)